Adaphostin

Vue d'ensemble

Description

Adaphostin is a p210bcr/abl tyrosine kinase inhibitor (IC50 = 14 μM) that displays anti-proliferative activity in leukemia models, human prostate cancer cell line PC-3, and other cancer cell lines . It is a potent inducer of myeloid cell death .

Synthesis Analysis

Adaphostin (NSC 680410) is an analog of the tyrphostin AG957 . It was previously shown to induce Bcr/abl down-regulation followed by loss of clonogenic survival in chronic myelogenous leukemia (CML) cell lines and clinical samples .

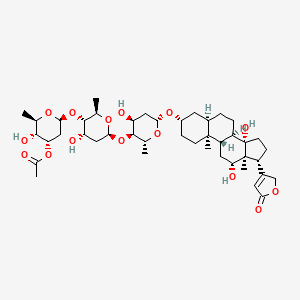

Molecular Structure Analysis

Adaphostin is a dihydroquinone derivative . It simultaneously undergoes oxidation to the corresponding quinone and generates reactive oxygen species (ROS) under aqueous conditions .

Chemical Reactions Analysis

Adaphostin has been shown to induce apoptosis in a variety of Bcr/abl - cells, including acute myelogenous leukemia (AML) blasts and cell lines as well as chronic lymphocytic leukemia (CLL) samples . It causes intracellular peroxide production followed by DNA strand breaks .

Physical And Chemical Properties Analysis

Adaphostin has a molecular weight of 393.48 g/mol . It is a beige solid . It is soluble in DMSO to 75 mM and in ethanol to 75 mM .

Applications De Recherche Scientifique

4. Prostate Cancer Research

- Application Summary : Adaphostin has been used in the study of prostate cancer, specifically the PC-3 cell line. It is a member of the tryphostin family of protein kinase inhibitors and has shown significant antiproliferative activity in several human tumor model systems .

- Methods of Application : The study involved exposing the PC-3 cellular system to Adaphostin and observing the effects on cell cycle and apoptosis related parameters. The concentration of Adaphostin used for the 48 hours was 2-2.5 μM .

- Results : Adaphostin induced cell cycle arrest and apoptosis in a dose and time-dependent manner, which were associated with an increase in p21 waf1/cip1 and p27 kip1 levels. The cell cycle block was at the G1-S checkpoint .

5. Leukemia Research

- Application Summary : Adaphostin, a tyrphostin inhibitor, was developed to target the bcr/abl kinase and has shown selectivity in leukemia patient isolates. It has been found to be cytotoxic in numerous models that are resistant to imatinib, a drug used to treat leukemia .

- Methods of Application : The study involved testing Adaphostin in vitro on cell lines containing point mutations in p210 bcr/abl which confer imatinib resistance .

- Results : Adaphostin induced apoptosis via an oxidant dependent mechanism and degradation of bcr/abl protein. Reactive oxygen species generation by Adaphostin bypasses imatinib resistance in leukemia .

6. Non-Small Cell Lung Cancer Research

- Application Summary : The study investigated the regulatory mechanism underlying Adaphostin induction of heme oxygenase 1 (HMOX1), which plays a significant role in modulation of drug-induced toxicity in the non-small cell lung cancer cell line model, NCI-H522 .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .

- Results : The specific results or outcomes obtained were not detailed in the available information .

Orientations Futures

Adaphostin has demonstrated selectivity for CML myeloid progenitors in vitro and remained active in K562 cells selected for imatinib mesylate resistance . Further studies dissecting the mechanism of ROS generation by adaphostin in imatinib resistant cells may lead to the identification of new therapeutic targets .

Propriétés

IUPAC Name |

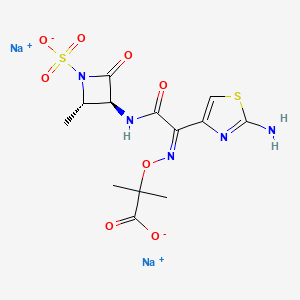

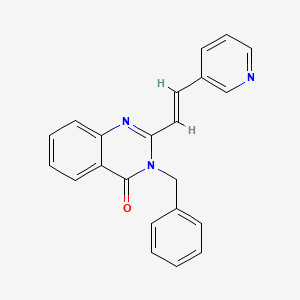

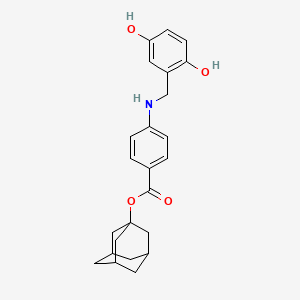

1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZSUCFGHXQWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327719 | |

| Record name | Adaphostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adaphostin | |

CAS RN |

241127-58-2 | |

| Record name | NSC 680410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241127582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaphostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.